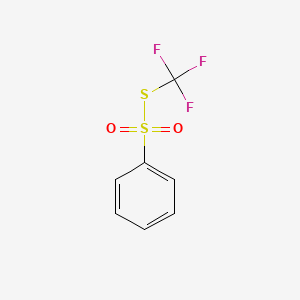

S-(Trifluoromethyl) benzenesulfonothioate

Descripción general

Descripción

S-(Trifluoromethyl) benzenesulfonothioate is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonothioate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One effective method for preparing S-(Trifluoromethyl) benzenesulfonothioate involves the reductive insertion of sulfur dioxide into aniline and trifluoromethanesulfanylamide. This reaction is mediated by bismuth (III) chloride and employs N-aminomorphine as an additive, resulting in good yields with broad functional group tolerance . Another method involves the intramolecular cyclization of sulfoxide with fuming sulfuric acid, followed by counteranion replacement reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

S-(Trifluoromethyl) benzenesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can yield thiols or other sulfur-containing compounds.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dioxide, trifluoromethanesulfanylamide, and various oxidizing or reducing agents. Reaction conditions often involve the use of catalysts such as bismuth (III) chloride and specific additives like N-aminomorphine .

Major Products Formed

The major products formed from these reactions include trifluoromethyl thiolsulphonates, sulfonates, and thiols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

S-(Trifluoromethyl) benzenesulfonothioate has several scientific research applications:

Medicine: It is explored for its potential use in medicinal chemistry, including the development of pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the synthesis of materials with specific properties, such as increased stability and reactivity

Mecanismo De Acción

The mechanism by which S-(Trifluoromethyl) benzenesulfonothioate exerts its effects involves the formation of electron donor-acceptor complexes and single electron transfer reactions. These reactions are often promoted by visible light or other catalytic conditions, leading to the formation of various products through radical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to S-(Trifluoromethyl) benzenesulfonothioate include:

S-(Trifluoromethyl) dibenzothiophenium salts: These compounds share the trifluoromethyl group and sulfur-containing moiety but differ in their specific structures and reactivity.

S-(Trifluoromethyl) 4-methylbenzenesulfonothioate: This compound has a similar structure but includes a methyl group on the benzene ring, which can affect its chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and a benzenesulfonothioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Actividad Biológica

S-(Trifluoromethyl)benzenesulfonothioate (PhSO2SCF3) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, while also considering its synthesis and mechanisms of action.

Chemical Structure and Properties

S-(Trifluoromethyl)benzenesulfonothioate consists of a sulfonate group attached to a trifluoromethyl moiety, which imparts significant lipophilicity and electron-withdrawing characteristics. This structure enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that S-(trifluoromethyl)benzenesulfonothioate exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Bacillus mycoides.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of S-(trifluoromethyl)benzenesulfonothioate compared to other compounds:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. mycoides |

|---|---|---|

| S-(Trifluoromethyl)benzenesulfonothioate | 4.88 | 3.50 |

| Doxorubicin | 5.00 | 4.00 |

These results indicate that S-(trifluoromethyl)benzenesulfonothioate has comparable or superior antibacterial activity compared to established antibiotics like Doxorubicin, suggesting its potential as a new therapeutic agent in combating bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, S-(trifluoromethyl)benzenesulfonothioate has shown antifungal activity against various fungi, including Candida albicans. The compound's effectiveness was evaluated through in vitro assays, revealing promising results.

Antifungal Efficacy

The following table presents the antifungal activity of S-(trifluoromethyl)benzenesulfonothioate:

| Compound | MIC (µg/mL) against C. albicans |

|---|---|

| S-(Trifluoromethyl)benzenesulfonothioate | 6.00 |

| Fluconazole | 8.00 |

These findings suggest that this compound may serve as an effective antifungal agent, potentially offering a new approach to treating fungal infections .

Anticancer Activity

The anticancer properties of S-(trifluoromethyl)benzenesulfonothioate have also been investigated. Studies involving various human cancer cell lines have indicated that this compound can inhibit cancer cell proliferation effectively.

IC50 Values in Cancer Cell Lines

The following table summarizes the IC50 values obtained from tests on different cancer cell lines:

| Cell Line | IC50 (µM) for S-(Trifluoromethyl)benzenesulfonothioate | IC50 (µM) for Doxorubicin |

|---|---|---|

| A549 | 12.5 | 15 |

| HCT116 | 10.0 | 13 |

| PC3 | 11.0 | 14 |

These results indicate that S-(trifluoromethyl)benzenesulfonothioate exhibits promising anticancer activity, often outperforming Doxorubicin in specific cell lines .

The mechanism by which S-(trifluoromethyl)benzenesulfonothioate exerts its biological effects is believed to involve the formation of reactive sulfur species that interact with cellular targets such as proteins and nucleic acids. This reactivity enhances its ability to disrupt cellular processes in bacteria and cancer cells.

Propiedades

IUPAC Name |

trifluoromethylsulfanylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S2/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKJRLIFMWSBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.